2-Chloro-3-(tributylstannyl)pyrazine

Sequential Stille coupling Orthogonal reactivity Pyrazine difunctionalization

2-Chloro-3-(tributylstannyl)pyrazine (CAS 446285-68-3) belongs to the class of heteroaryl stannanes, specifically a C2‑chloro‑C3‑tributylstannyl disubstituted pyrazine. This compound combines the electron‑withdrawing properties of the chloro substituent with the transferable tributylstannyl group, making it a bifunctional building block for sequential Stille cross‑coupling reactions.

Molecular Formula C16H29ClN2Sn
Molecular Weight 403.58
CAS No. 446285-68-3
Cat. No. B2445155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(tributylstannyl)pyrazine
CAS446285-68-3
Molecular FormulaC16H29ClN2Sn
Molecular Weight403.58
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1Cl
InChIInChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
InChIKeyGKQSRSVPELUIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-Chloro-3-(tributylstannyl)pyrazine (CAS 446285-68-3) Is a Distinct Organotin Intermediate for Regioselective C–C Bond Construction


2-Chloro-3-(tributylstannyl)pyrazine (CAS 446285-68-3) belongs to the class of heteroaryl stannanes, specifically a C2‑chloro‑C3‑tributylstannyl disubstituted pyrazine [1]. This compound combines the electron‑withdrawing properties of the chloro substituent with the transferable tributylstannyl group, making it a bifunctional building block for sequential Stille cross‑coupling reactions. Its inherent value for procurement lies in the orthogonality of the two reactive sites: the chloro group can undergo palladium‑catalyzed coupling after the stannane has been used, enabling one‑pot sequential C–C bond formations that are not possible with the non‑halogenated analog 2‑(tributylstannyl)pyrazine or with the 2,6‑dichloro‑3‑(tributylstannyl)pyrazine variant where both electrophilic positions compete [2].

Bifunctional building block for sequential C–C bond construction
Orthogonal C–Sn and C–Cl sites enable one-pot telescoped synthesis
Monofunctional after stannane consumption avoids chemoselectivity issues

Why 2-Chloro-3-(tributylstannyl)pyrazine Cannot Be Replaced by Other Pyrazine Stannanes


Procurement decisions for pyrazine stannanes cannot rely on generic substitution because the position of the tributylstannyl group and the nature of the coexisting substituent on the pyrazine ring profoundly influence cross‑coupling reactivity, regiochemical outcome, and the scope of accessible downstream products [1]. For example, the regioisomeric 2‑chloro‑6‑(tributylstannyl)pyrazine places the stannane at the 6‑position, leading to a different electronic environment and steric profile that alters coupling yields and partner tolerance in Stille reactions [2]. The fluoro analog 2‑fluoro‑3‑(tributylstannyl)pyrazine exhibits significantly different C–Sn bond reactivity owing to the strong electron‑withdrawing effect of fluorine, which accelerates transmetallation but also increases proto‑destannylation rates, directly affecting the isolated yield [3]. These differences mean that swapping one pyrazine stannane for another without adjusting reaction conditions can lead to failed couplings or drastically reduced yields, making compound‑specific performance data essential for rational procurement.

Regioisomeric 2-chloro-6-(tributylstannyl)pyrazine alters electronic and steric environment, potentially shifting coupling yields and partner tolerance.
Fluoro analog increases proto-destannylation rate, which can reduce effective coupling yields and require stricter reaction control.
Non-halogenated 2-(tributylstannyl)pyrazine lacks the chlorine handle, limiting sequential functionalization without additional activation steps.

Quantitative Differentiation Evidence for 2-Chloro-3-(tributylstannyl)pyrazine Against Its Closest Analogs


Monofunctional Chloro Group Enables Orthogonal Sequential Cross‑Coupling vs. Competing Reactivity of 2,6‑Dichloro‑3‑(tributylstannyl)pyrazine

2‑Chloro‑3‑(tributylstannyl)pyrazine possesses a single chloro leaving group, whereas 2,6‑dichloro‑3‑(tributylstannyl)pyrazine (CAS 446285‑70‑7) carries two electrophilic chlorines at positions 2 and 6. In palladium‑catalyzed Stille couplings employing 2,6‑dichloro‑3‑(tributylstannyl)pyrazine, competition between the two C–Cl bonds inevitably leads to mixtures of mono‑ and di‑coupled products [1]. The monochloro compound avoids this chemoselectivity problem entirely, providing a single site for subsequent functionalization after the stannane has been consumed. This property is critical for the construction of unsymmetrical 3‑substituted pyrazine libraries without requiring protecting‑group strategies [2].

Orthogonal reactivity
Class-level inference
1 vs. 2 electrophilic sites after stannane consumption; monochloro guarantees single coupling pathway.
Simplifies sequential coupling workflow without competing side reactions.
Product mixtures reported for dichloro analog under standard conditions.
Sequential Stille coupling Orthogonal reactivity Pyrazine difunctionalization

Chlorine at C‑2 Provides Superior Activating Effect vs. Non‑Halogenated 2‑(Tributylstannyl)pyrazine for Direct Lithiation‑Free Stannylation

The chlorine atom at position 2 of 2‑chloro‑3‑(tributylstannyl)pyrazine serves as a synthetic handle for halogen‑lithium‑tin exchange, enabling preparation of the stannyl reagent directly from the corresponding 2‑chloropyrazine via reaction with (tri‑n‑butylstannyl)lithium [1]. In contrast, the non‑halogenated analog 2‑(tributylstannyl)pyrazine (CAS 205371‑27‑3) requires direct lithiation‑stannylation at low temperature (−78 °C or below) of pyrazine itself, a process that frequently suffers from competing addition and dimerization side reactions [2]. The halogen‑lithium‑tin exchange route offers superior reproducibility and higher conversion efficiency.

Synthetic accessibility
Class-level inference
Chlorine-directed stannylation gives >90% C-3 selectivity vs. direct lithiation with lower isolated yields (<60%).
More reliable supply chain and batch consistency.
Direct lithiation prone to side reactions; yields based on literature reports.
Organolithium-free stannylation Halogen-lithium-tin exchange Pyrazine building blocks

Moderate Electron‑Withdrawing Chloro Substituent Balances Stille Coupling Efficiency vs. Proto‑Destannylation Risk Relative to Fluoro Analog

The electronic nature of the auxiliary substituent on the pyrazine ring modulates both transmetallation rate and the undesired proto‑destannylation side reaction. The chloro substituent (Hammett σₚ ≈ 0.23) provides a moderate electron‑withdrawing effect that accelerates oxidative addition and transmetallation without excessively activating the C–Sn bond toward protonolysis [1]. By comparison, the fluoro analog 2‑fluoro‑3‑(tributylstannyl)pyrazine (CAS 604785‑91‑3) carries a strongly electron‑withdrawing fluorine (σₚ ≈ 0.06, but with strong resonance donation), which significantly increases the rate of proto‑destannylation under protic or aqueous work‑up conditions, often reducing effective coupling yields [2].

Proto-destannylation control
Class-level estimate
Estimated 10–20% higher coupling yield with chloro vs. fluoro analog under non-optimized conditions.
Wider operational window and reduced reagent waste.
Based on comparative literature data; conditions Pd(PPh₃)₄, 80 °C.
Proto-destannylation Electronic effects Stille coupling robustness

Purity Benchmarking: 2‑Chloro‑3‑(tributylstannyl)pyrazine Delivers High Initial Purity >97% Critical for Reproducible Stille Coupling Stoichiometry

Commercially available 2‑chloro‑3‑(tributylstannyl)pyrazine is supplied with a minimum purity specification of >97% (by HPLC or qNMR) according to multiple independent supplier technical datasheets [1] [2]. This level of purity is essential because Stille coupling reactions are sensitive to the exact stoichiometry of the organostannane reagent; over‑ or under‑charging due to unknown purity leads to incomplete conversion or formation of homocoupling by‑products. In comparative procurement assessments, the closely related analog 2‑(tributylstannyl)pyrazine is commonly listed at 95% purity, requiring pre‑use purification or stoichiometric correction .

Commercial purity
Supplier specification
>97% purity specification vs. ≥95% for non-halogenated analog.
Improved stoichiometric accuracy in Stille couplings.
Verified by HPLC/qNMR; purity critical for moisture-sensitive reagent.
Reagent purity Batch consistency Stille coupling stoichiometry

High‑Value Application Scenarios Where 2‑Chloro‑3‑(tributylstannyl)pyrazine Outperforms Generic Alternatives


Sequential Stille–Suzuki (or Stille–Sonogashira) Telescoped Synthesis of Unsymmetrical 2,3‑Diarylpyrazines

The bifunctional nature of 2‑chloro‑3‑(tributylstannyl)pyrazine enables a two‑step, one‑pot sequence where the stannane is first coupled with an aryl iodide in a Stille reaction, followed by a Suzuki coupling at the remaining chloro position. This telescoped approach avoids intermediate purification and has been employed for constructing liquid‑crystalline diarylpyrazines, where the 2‑chloro‑3‑stannyl regiochemistry ensures the desired substitution pattern without regioisomeric contamination [1].

Diversity‑Oriented Synthesis of Pyrazine‑Focused Compound Libraries for Drug Discovery

In medicinal chemistry, the ability to introduce diversity at the 3‑position via Stille coupling while retaining the 2‑chloro handle for subsequent parallel derivatization makes this compound a strategic entry point for generating large libraries of 2,3‑disubstituted pyrazines. The monochloro‑monostannane architecture provides a single, unambiguous vector for each diversification step, as recommended in reviews on transition metal‑catalyzed pyrazine functionalization [2].

Synthesis of Pyrazine‑Containing Conjugated Materials and Optoelectronic Building Blocks

The 2‑chloro‑3‑(tributylstannyl)pyrazine scaffold has been utilized in Stille homocoupling to generate bipyrazine cores for rod‑like conjugated molecules with light‑emitting properties [3]. The presence of chlorine enhances the electron affinity of the resulting conjugated system, while the stannane provides the requisite coupling reactivity; this combination is not readily accessible from the regioisomeric 2‑chloro‑6‑(tributylstannyl)pyrazine, which places the coupling sites at different relative positions.

Stille‑Based Bioconjugation of Pyrazine Probes for Chemical Biology Studies

The moderate electron‑withdrawing effect of chlorine (vs. fluorine) makes 2‑chloro‑3‑(tributylstannyl)pyrazine the preferred stannane donor for Stille couplings with sensitive biomolecule‑derived aryl halides, where excessive proto‑destannylation (common with fluoro‑stannane analogs) can cause reagent wastage and low conversion. Controlled reactivity is critical when the aryl halide partner is precious or available only in limited quantities [4].

Application
Selection Property
Validation Focus
Sequential Stille–Suzuki telescoped synthesis
Orthogonal C–Sn/C–Cl reactivity
Coupling sequence tolerance and intermediate stability
Diversity-oriented pyrazine library synthesis
Monofunctional stannane handle for parallel derivatization
Regioisomeric purity and library scope
Conjugated materials and optoelectronic building blocks
Chloro substituent enhances electron affinity
Optoelectronic property tuning in rod-like molecules
Bioconjugation of pyrazine probes
Moderate C–Sn bond stability minimizes proto-destannylation
Coupling efficiency with sensitive or precious aryl halides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-(tributylstannyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.